
2-(2-Isocyanatoethyl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5CH2CH2SH+COCl2→C6H5CH2CH2NCO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.
Major Products
Thiol-Isocyanate Reactions: Formation of thiourethanes.
Oxidation: Formation of disulfides.
Substitution: Formation of ureas.
Aplicaciones Científicas De Investigación
2-(2-Isocyanatoethyl)benzene-1-thiol has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Material Science: Employed in the development of advanced materials with specific properties such as wettability and self-cleaning surfaces.
Bioconjugation: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Mecanismo De Acción
The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.
Uniqueness
2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Propiedades
Número CAS |
409131-21-1 |
|---|---|
Fórmula molecular |
C9H9NOS |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2-(2-isocyanatoethyl)benzenethiol |
InChI |
InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |
Clave InChI |
DRMAWVPHCBIVPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN=C=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
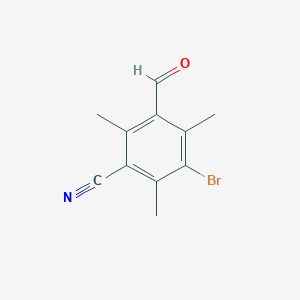
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
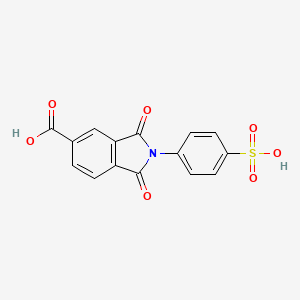
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)

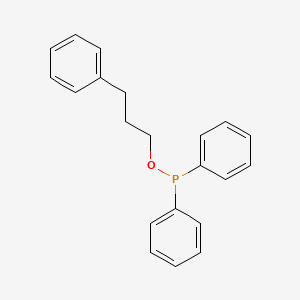
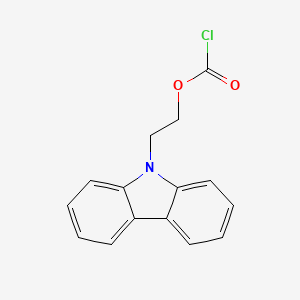
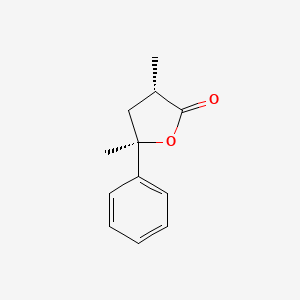
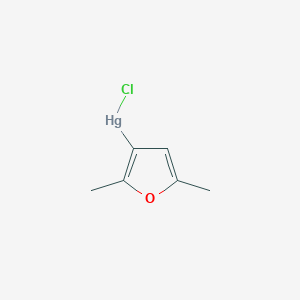
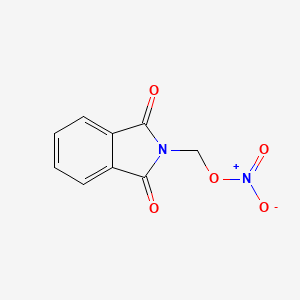

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
